N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as FIT-039, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of indole-based compounds and has been studied for its anti-inflammatory and anti-viral properties. In
Mechanism of Action
Mode of Action:
The compound likely interacts with specific receptors or enzymes due to its indole and benzothiadiazole moieties. These interactions may lead to downstream signaling events. For instance, the indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The benzothiadiazole ring could also contribute to its pharmacological effects.
Biochemical Pathways:
Without direct evidence, we can speculate that the compound might modulate various pathways. For instance:
- Anti-Inflammatory Effects : The compound may interfere with inflammatory pathways, possibly by affecting cytokines or enzymes involved in inflammation .
Action Environment:
Environmental factors (pH, temperature, etc.) can influence drug stability and efficacy. For instance:
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Advantages and Limitations for Lab Experiments
N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized structure. It is also readily available from commercial sources, making it easy to obtain for research purposes. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. One area of interest is the development of more potent analogs of this compound with improved anti-inflammatory and anti-viral properties. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, the potential therapeutic applications of this compound in various diseases, including viral infections and inflammatory diseases, warrant further investigation.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory properties have been investigated in the context of diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in animal models.
In addition to its anti-inflammatory properties, this compound has also been studied for its anti-viral activity. It has been shown to inhibit the replication of various viruses, including the influenza virus, dengue virus, and SARS-CoV-2. This compound has been proposed as a potential candidate for the development of broad-spectrum antiviral drugs.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19(13-4-6-15-16(10-13)23-28-22-15)21-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h1-6,9-11H,7-8H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMMDYQNKNXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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